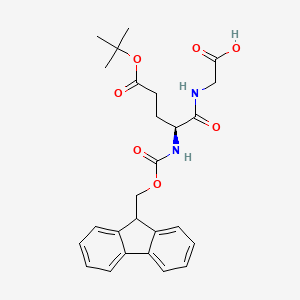
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinecarboxaldehydes are a class of organic compounds that include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and an aldehyde group (a carbonyl group attached to a hydrogen atom) . The “5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde” would be a specific compound within this class, with bromine, chlorine, and methyl groups attached to specific positions on the pyridine ring .
Synthesis Analysis
The synthesis of such compounds typically involves halogenation (the addition of halogens like bromine or chlorine) and methylation (the addition of a methyl group) of pyridinecarboxaldehydes . The exact methods and conditions would depend on the specific compound and could involve a variety of chemical reactions .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR), Raman, and UV-visible spectroscopy . These techniques can provide information on the vibrational and electronic properties of the molecule, which are related to its structure .Chemical Reactions Analysis
Pyridinecarboxaldehydes can undergo a variety of chemical reactions, including nucleophilic substitution and oxidation . The specific reactions and their mechanisms would depend on the exact structure of the compound and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
- 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde serves as a valuable synthetic intermediate in organic chemistry. Researchers use it to construct more complex molecules through various reactions, such as nucleophilic substitutions or condensations .
- Researchers have explored its derivatives as inhibitors of specific enzymes, including kinases. For instance, optimized p38α mitogen-activated protein kinase inhibitors have been synthesized from related pyridinylimidazoles .
Organic Synthesis and Intermediates
Medicinal Chemistry and Drug Development
Materials Science and Surface Chemistry
Wirkmechanismus
Target of Action
It’s known that this compound can act as a raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The mode of action of 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde involves its interaction with its targets through chemical reactions. For instance, it has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols . This suggests that the compound can participate in nucleophilic substitution reactions.
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde are related to its role in the synthesis of various compounds. For example, it can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation . This indicates that the compound can influence pathways involving aromatic compounds.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions under which the reactions involving this compound are carried out. For instance, the efficiency of palladium-catalyzed coupling reactions in which this compound participates may be affected by the choice of solvent .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWFWSGJWCMUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde | |
CAS RN |
1935331-10-4 |
Source


|
| Record name | 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2696781.png)
![N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2696782.png)
![3-ethyl-N-(3-fluoro-4-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2696783.png)
![(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2696785.png)

![8-ethoxy-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2696789.png)



